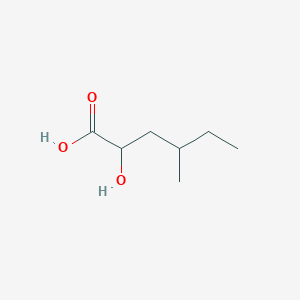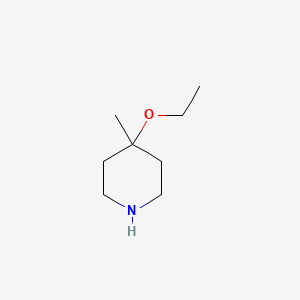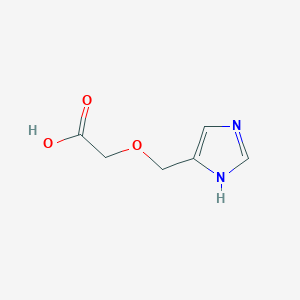
2-Hydroxy-4-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-methylhexanoic acid, also known as 2-hydroxy-4-methylcaproic acid, is an organic compound with the molecular formula C7H14O3. It is a carboxylic acid with a hydroxyl group attached to the second carbon and a methyl group attached to the fourth carbon in the hexanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-4-methylhexanoic acid can be synthesized through several methods. One common approach involves the alkylation of 4-methylhexanoic acid followed by hydroxylation. Another method includes the hydroxyesterification of 4-methylhexanoic acid derivatives. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. One such method is the electrocarboxylation of ketones, which has been shown to be an efficient and sustainable approach for synthesizing valuable carboxylic acids . This method utilizes carbon dioxide as a feedstock, making it an environmentally friendly option.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of this compound.
Scientific Research Applications
2-Hydroxy-4-methylhexanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: It has been studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Research has explored its potential therapeutic effects, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-hydroxy-4-methylhexanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes. Its hydroxyl and carboxyl groups allow it to participate in various biochemical reactions, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methylpentanoic acid:
4-Hydroxy-4-methylpentanoic acid: A structural isomer with the hydroxyl group on the fourth carbon instead of the second.
Uniqueness
2-Hydroxy-4-methylhexanoic acid is unique due to its specific arrangement of functional groups, which gives it distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2-hydroxy-4-methylhexanoic acid |
InChI |
InChI=1S/C7H14O3/c1-3-5(2)4-6(8)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
HAERIEOCWFARQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13254554.png)

![2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol](/img/structure/B13254559.png)

![tert-Butyl N-{[1-(4-formylbenzoyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13254565.png)


![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13254574.png)




![8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane](/img/structure/B13254627.png)

